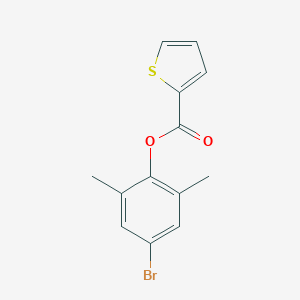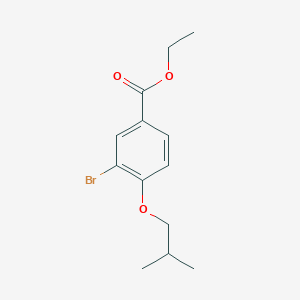
4-Bromo-2,6-dimethylphenyl 2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,6-dimethylphenyl 2-thiophenecarboxylate, also known as Bromothymol Blue, is a pH indicator that is commonly used in scientific research. It is a crystalline powder that is soluble in water and has a yellow-green color in its acidic form and blue color in its basic form. This compound has a wide range of applications in different fields of science, including biochemistry, microbiology, and environmental science.
Mecanismo De Acción
4-Bromo-2,6-dimethylphenyl 2-thiophenecarboxylate Blue works by changing color in response to changes in pH. In its acidic form, it has a yellow-green color, and in its basic form, it has a blue color. The color change is due to the ionization of the compound, which occurs in response to changes in pH. When the pH of a solution is acidic, the compound is protonated, and it has a yellow-green color. When the pH of a solution is basic, the compound is deprotonated, and it has a blue color.
Biochemical and Physiological Effects:
This compound Blue does not have any direct biochemical or physiological effects on living organisms. However, its ability to determine pH in biological fluids, such as blood and urine, makes it an essential tool in the diagnosis and treatment of various medical conditions. Changes in pH can have a significant impact on enzyme activity and other biochemical processes, and the use of this compound Blue allows researchers to study these effects in detail.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Bromo-2,6-dimethylphenyl 2-thiophenecarboxylate Blue is its versatility and ease of use. It is a simple and reliable pH indicator that can be used in a wide range of scientific experiments. It is also relatively inexpensive and widely available, making it accessible to researchers in different fields. However, one of the limitations of this compound Blue is its sensitivity to temperature and light. It can undergo photodegradation and thermal decomposition, which can affect its accuracy and reliability. Therefore, it is essential to store and handle this compound Blue properly to ensure accurate results.
Direcciones Futuras
The use of 4-Bromo-2,6-dimethylphenyl 2-thiophenecarboxylate Blue in scientific research is expected to continue to grow in the future. One of the future directions is the development of new and improved pH indicators that are more sensitive and accurate than this compound Blue. Another direction is the application of this compound Blue in the development of new medical diagnostic tools and treatments. Its ability to determine pH in different biological fluids makes it a promising tool in the diagnosis and treatment of various medical conditions. Additionally, the use of this compound Blue in environmental science is expected to increase as researchers continue to study the effects of pH on water quality and aquatic life.
Métodos De Síntesis
The synthesis of 4-Bromo-2,6-dimethylphenyl 2-thiophenecarboxylate Blue can be achieved through different methods, including the reaction of 5,5-dimethyl-1,3-cyclohexanedione with sulfur, followed by the reaction of the resulting compound with 4-bromo-2,6-dimethylaniline. Another method involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with thiophene-2-carboxylic acid, followed by the reaction of the resulting compound with 4-bromo-2,6-dimethylaniline. These synthesis methods allow for the production of high-quality this compound Blue that can be used in scientific research.
Aplicaciones Científicas De Investigación
4-Bromo-2,6-dimethylphenyl 2-thiophenecarboxylate Blue is a versatile pH indicator that is widely used in scientific research. Its applications include the determination of pH in different solutions, the monitoring of bacterial growth in microbiology, and the assessment of water quality in environmental science. In biochemistry, it is used to determine the pH of different biological fluids, such as blood and urine, and to study the effects of pH on enzyme activity. Its ability to change color in response to changes in pH makes it an essential tool in many scientific experiments.
Propiedades
Fórmula molecular |
C13H11BrO2S |
|---|---|
Peso molecular |
311.2 g/mol |
Nombre IUPAC |
(4-bromo-2,6-dimethylphenyl) thiophene-2-carboxylate |
InChI |
InChI=1S/C13H11BrO2S/c1-8-6-10(14)7-9(2)12(8)16-13(15)11-4-3-5-17-11/h3-7H,1-2H3 |
Clave InChI |
CSGKWOYKXQNSCD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OC(=O)C2=CC=CS2)C)Br |
SMILES canónico |
CC1=CC(=CC(=C1OC(=O)C2=CC=CS2)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]nicotinamide](/img/structure/B250058.png)
![2-{[(2-isopropylphenoxy)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B250059.png)

![4-ethoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B250061.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-propoxybenzamide](/img/structure/B250062.png)
![5-{2-[(4-Ethoxyanilino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B250063.png)
![N-cyclohexyl-2-[(4-ethoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B250064.png)
![N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B250065.png)
![4-ethoxy-N-{[4-(propylsulfamoyl)phenyl]carbamothioyl}benzamide](/img/structure/B250066.png)
![4-ethoxy-N-({2-[(4-methylpiperazin-1-yl)carbonyl]phenyl}carbamothioyl)benzamide](/img/structure/B250068.png)

![N-benzyl-2-[(cyclopropylcarbonyl)amino]-N-methylbenzamide](/img/structure/B250077.png)
![N-(tert-butyl)-2-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B250078.png)
